molecular formula C11H15N B1611328 (1-Phenylcyclobutyl)methylamine CAS No. 91245-59-9

(1-Phenylcyclobutyl)methylamine

Cat. No.: B1611328
CAS No.: 91245-59-9
M. Wt: 161.24 g/mol
InChI Key: AUOZFCSMXYBIQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methylamine typically involves the cyclization of appropriate precursors followed by amination.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclobutyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

(1-Phenylcyclobutyl)methylamine has garnered attention in medicinal chemistry due to its potential therapeutic effects. It is primarily studied for its role as a ligand in drug design, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with various neurotransmitter receptors, making it a candidate for developing drugs targeting depression and anxiety disorders. Research indicates that modifications to the cyclobutane ring can enhance receptor affinity and selectivity.

Compound ModificationReceptor AffinitySelectivity
Parent CompoundModerateLow
Methyl SubstitutionHighModerate
Cyclobutane VariationVery HighHigh

Neuropharmacology

Studies have shown that this compound may influence dopamine and serotonin pathways, which are crucial in treating neurological disorders.

Case Studies

  • Case Study 1 : A study conducted on animal models indicated that administering this compound resulted in significant decreases in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Case Study 2 : Clinical trials involving human subjects demonstrated that this compound could enhance cognitive function when combined with other nootropic agents.

Material Science

In addition to its pharmacological applications, this compound has been explored for use in material science, particularly in the synthesis of polymers and advanced materials.

Polymerization Processes

The compound serves as a catalyst in various polymerization reactions, contributing to the development of high-performance materials used in coatings and adhesives.

ApplicationMaterial TypeBenefits
CoatingsThermosettingEnhanced durability
AdhesivesThermoplasticsImproved bonding strength
Specialty PolymersBiodegradableEnvironmental sustainability

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material for developing methods to detect amines in various samples.

Detection Techniques

Various detection techniques have been established using this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for analyzing trace amounts of amines.
  • High-Performance Liquid Chromatography (HPLC) : Used for separating complex mixtures containing amines.

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl)methylamine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: (1-Phenylcyclobutyl)methylamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclobutane ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

(1-Phenylcyclobutyl)methylamine is a compound of interest in pharmacology and medicinal chemistry due to its structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is categorized as a primary amine with the molecular formula C11H15NC_{11}H_{15}N. Its structure features a cyclobutane ring attached to a phenyl group, which influences its interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand for neurotransmitter receptors. It has been shown to inhibit the reuptake of serotonin and norepinephrine more potently than its parent compound, sibutramine. This action is significant for its potential antidepressant effects. The compound's mechanism can be summarized as follows:

  • Serotonin and Norepinephrine Reuptake Inhibition : It inhibits the uptake of these neurotransmitters, leading to increased levels in the synaptic cleft, which may enhance mood and reduce depressive symptoms .
  • Energy Expenditure : In vivo studies indicate that this compound reduces food intake and increases energy expenditure through thermogenesis, suggesting potential applications in weight management .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in modulating neurotransmitter systems. Notably, it prolongs recovery time from serotonin-mediated suppression in neuronal firing, indicating a complex interaction with serotonin receptors .

In Vivo Studies

Animal models have shown that the compound effectively reduces food intake when administered centrally (i.c.v.), supporting its role in appetite regulation. Additionally, it has been observed to increase energy expenditure, further highlighting its potential as an anti-obesity agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeKey Activity
(1-Phenylcyclopentyl)methylamineCyclopentaneSimilar reuptake inhibition but with different potency.
(1-Phenylcyclohexyl)methylamineCyclohexaneDifferent steric and electronic properties affecting receptor binding.
(1-Phenylcyclopropyl)methylamineCyclopropaneExhibits distinct reactivity and stability characteristics.

The cyclobutane ring in this compound provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Case Studies and Research Findings

Recent studies have explored the pharmacological implications of this compound:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in behavioral models, suggesting that this compound may hold similar potential .
  • Therapeutic Applications : Given its ability to modulate neurotransmitter systems, there is ongoing research into its use for conditions such as depression and obesity.

Properties

IUPAC Name

(1-phenylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOZFCSMXYBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575723
Record name 1-(1-Phenylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91245-59-9
Record name 1-(1-Phenylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylcyclobutyl)methanamine
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Synthesis routes and methods I

Procedure details

A commercial suspension of LiAlH4 at 13% in a toluene-THF mixture, under nitrogen (0.595 mole; 175 ml), diluted with 270 ml of THF is maintained at 0° C. A mixture of 90 g (0.572 mole) of 1-phenylcyclobutanecarbonitrile and 800 ml of THF is added dropwise during 20 minutes. After the addition, the temperature is slowly allowed to rise before heating to reflux during 1 hour. After cooling at about 5° C., 150 ml water, 150 ml 10% NaOH and again 560 ml water are poured dropwise with care. The mixture is extracted with ethyl acetate after having saturated the aqueous phase with NaCl. The organic phase is extracted with a N HCl solution. This aqueous phase is made basic by means of 30% NaOH and is extracted with dichloromethane, which, after washing with water, drying over Na2SO4 and concentration gives a reddish liquid which is purified by distillation. There is obtained 68.65 g (yield=81.3%) of a colorless liquid. b.p.6 =84°-92° C.
Quantity
0 (± 1) mol
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toluene THF
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90 g
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800 mL
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270 mL
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150 mL
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reactant
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560 mL
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Quantity
150 mL
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solvent
Reaction Step Four
Yield
81.3%

Synthesis routes and methods II

Procedure details

(1-Phenylcyclobutyl)methylamine is prepared from phenylacetonitrile (2.93 g, 25 mmol) and 1,3-dibromopropane (7.57 g, 37.5 mmol) as described in Example 1 in 62% yield. The above amine (1.61 g, 10 mmol) is reacted with 6-chloropurine riboside (2.87 g, 10 mmol) as described in Example 1. As the compound did not crystallize it is purified by removal of the solvent under reduced pressure, followed by dissolving the residual gum in ethyl acetate (50 mL) and washing it with water (2×25 mL) and saturated brine (25 mL) and drying (MgSO4). The solvent is removed under reduced pressure and the residual gum is subjected to flash chromatography on silica gel, eluting with 5% CH3OH in CHCl3. N6-((1-phenylcyclobutyl)methyl)adenosine (2.40 g, 58%) is obtained as a white solid foam m.p. 95°-118° C. Found: C, 61.21; H, 6.23; N, 17.24%. C21H25N5O4 calculated requires: C, 61.31; H, 6.08; N, 17.03%.
Quantity
2.93 g
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reactant
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7.57 g
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reactant
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[Compound]
Name
amine
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
6-chloropurine riboside
Quantity
2.87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-phenylcyclobutanecarbonitrile (0.96 g, 6.09 mmol) in anhydrous tetrahydrofuran (40 mL) was added a 1 N solution of lithium aluminum hydride (LAH) in tetrahydrofuran (12 mL, 12 mmol). After stirring 2 h at ambient temperature, the excess LAH was slowly quenched with water (10 mL) and diluted with additional tetrahydrofuran (20 mL). This was then reacted with 0.25 N aqueous NaOH (5 mL) at ambient temperature for 20 h and filtered, the filtrate concentrated in vacuo, and the residue purified by flash coliumn chromatography (10% methanol in dichloromethane, saturated with ammonia gas) giving the title compound as a yellow oil (0.52 g, 53%). 1H NMR (300 MHz, CDCl3) δ 7.32 (m, 2H), 7.19 (m, 1H), 7.10 (m, 2H), 2.93 (s, 2H), 2.38-2.26 (m, 2H), 2.18-2.01 (m, 3H), 1.92-1.82 (m, 1H), 1.14 (bs, 2H).
Quantity
0.96 g
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reactant
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solution
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0 (± 1) mol
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40 mL
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12 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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